Ido1/tdo-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ido1/tdo-IN-1 is a dual inhibitor targeting indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes play crucial roles in the kynurenine pathway of tryptophan metabolism, which is involved in immune regulation and tumor immune escape. By inhibiting both IDO1 and TDO, this compound has shown potential in cancer immunotherapy by enhancing anti-tumor immune responses .
準備方法
The synthesis of Ido1/tdo-IN-1 involves several steps, including the preparation of intermediates and the final coupling reaction. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of the compound in plasma and tissues . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Ido1/tdo-IN-1 undergoes various chemical reactions, including oxidation and reduction. The compound is known to interact with common reagents such as ammonium acetate buffer and methanol during its synthesis and analysis . Major products formed from these reactions include metabolites that are crucial for its biological activity .
科学的研究の応用
Ido1/tdo-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been studied for its ability to inhibit the kynurenine pathway, thereby enhancing the immune system’s ability to target and destroy tumor cells .
作用機序
The mechanism of action of Ido1/tdo-IN-1 involves the inhibition of IDO1 and TDO enzymes, leading to the depletion of tryptophan and the accumulation of kynurenine metabolites. This results in the suppression of T-cell activity and the enhancement of anti-tumor immune responses . The compound targets specific molecular pathways involved in immune regulation and tumor progression .
類似化合物との比較
Ido1/tdo-IN-1 is unique in its dual inhibition of both IDO1 and TDO, which sets it apart from other inhibitors that target only one of these enzymes. Similar compounds include epacadostat and GDC-0919, which are IDO1 inhibitors, and LM10, a TDO inhibitor . The dual inhibition approach of this compound offers a broader therapeutic potential by targeting multiple pathways involved in immune regulation and tumor progression .
特性
分子式 |
C21H16O6 |
---|---|
分子量 |
364.3 g/mol |
IUPAC名 |
(6,6-dimethyl-7,10,11-trioxonaphtho[1,2-g][1]benzofuran-1-yl)methyl acetate |
InChI |
InChI=1S/C21H16O6/c1-10(22)26-8-11-9-27-20-13-4-6-14-12(5-7-15(23)21(14,2)3)17(13)19(25)18(24)16(11)20/h4-7,9H,8H2,1-3H3 |
InChIキー |
HBGFMECMJXIZLM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CC(=O)C4(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。